molecular formula C3H3F2NO4 B13415613 Methyl difluoronitroacetate CAS No. 428-13-7

Methyl difluoronitroacetate

Cat. No.: B13415613
CAS No.: 428-13-7
M. Wt: 155.06 g/mol
InChI Key: WTHNVDSODCAINI-UHFFFAOYSA-N
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Description

Methyl difluoronitroacetate: is an organic compound with the molecular formula C₃H₃F₂NO₄ It is characterized by the presence of both fluorine and nitro groups attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl difluoronitroacetate can be synthesized through several methods. One common approach involves the reaction of methyl acetate with difluoronitromethane under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve consistent and high-quality output .

Chemical Reactions Analysis

Types of Reactions: Methyl difluoronitroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl difluoronitroacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with improved efficacy and safety profiles.

    Industry: It is utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl difluoronitroacetate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

    Methyl trifluoronitroacetate: Contains an additional fluorine atom, leading to different chemical properties and reactivity.

    Ethyl difluoronitroacetate: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.

    Methyl difluoroacetate: Lacks the nitro group, resulting in different reactivity and applications.

Uniqueness: Methyl difluoronitroacetate is unique due to the combination of fluorine and nitro groups, which imparts distinct chemical properties. This combination makes it a valuable compound in various synthetic and research applications, offering advantages such as increased stability and reactivity compared to its analogs .

Properties

CAS No.

428-13-7

Molecular Formula

C3H3F2NO4

Molecular Weight

155.06 g/mol

IUPAC Name

methyl 2,2-difluoro-2-nitroacetate

InChI

InChI=1S/C3H3F2NO4/c1-10-2(7)3(4,5)6(8)9/h1H3

InChI Key

WTHNVDSODCAINI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C([N+](=O)[O-])(F)F

Origin of Product

United States

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